11alpha-Hydroxyprogesterone
CAS No.: 80-75-1
Cat. No.: VC21336606
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80-75-1 |
---|---|
Molecular Formula | C21H30O3 |
Molecular Weight | 330.5 g/mol |
IUPAC Name | 17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3 |
Standard InChI Key | BFZHCUBIASXHPK-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C |
SMILES | CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Canonical SMILES | CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Chemical Structure and Properties
11alpha-Hydroxyprogesterone (11alpha-OHP), also known as 11alpha-hydroxypregn-4-ene-3,20-dione, is an endogenous steroid characterized by the addition of a hydroxyl group at the 11-alpha position of the progesterone molecule. This structural modification significantly alters its biological activity compared to the parent compound progesterone.
Chemical Identity and Nomenclature
11alpha-Hydroxyprogesterone is identified by several systematic names and identifiers in chemical databases. The IUPAC name for this compound is (8S,9S,10R,11R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one . This detailed nomenclature precisely describes the stereochemical configuration and functional groups present in the molecule.
Physical and Chemical Properties
The physical and chemical properties of 11alpha-Hydroxyprogesterone are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C21H30O3 |
Molecular Weight | 330.47 g/mol |
Physical State | Solid |
Color | White to Off-White |
Melting Point | 165-166°C |
Boiling Point | 407.89°C (estimate) |
Density | 1.0998 (estimate) |
Refractive Index | 1.5192 (estimate) |
Water Solubility | 116.4 mg/L (37°C) |
Other Solubility | Slightly soluble in chloroform and methanol |
CAS Number | 80-75-1 |
This data indicates that 11alpha-Hydroxyprogesterone is a relatively stable crystalline compound with limited solubility in water but better solubility in organic solvents . These properties influence its pharmacokinetics and potential pharmaceutical formulations.
Biochemical Properties and Metabolic Role
11alpha-Hydroxyprogesterone possesses distinctive biochemical characteristics that differentiate it from progesterone and other steroids. Understanding its role in steroid metabolism and enzymatic interactions provides insight into its physiological significance.
Relationship to Steroid Metabolism
As an endogenous steroid, 11alpha-Hydroxyprogesterone is a metabolite of progesterone formed through hydroxylation at the 11-alpha position. Progesterone, the parent compound, plays critical roles in the female menstrual cycle, pregnancy, and embryogenesis in humans and other species . The hydroxylation of progesterone represents an important metabolic pathway that alters the biological activity of the steroid hormone.
Hormonal Activity Profile
Despite its structural similarity to progesterone, 11alpha-Hydroxyprogesterone exhibits a unique hormonal activity profile. It functions as a weak antiandrogen but is devoid of androgenic, estrogenic, and progestogenic activity . This selective activity profile distinguishes it from other steroid hormones and suggests potential therapeutic applications where targeted antiandrogen effects are desired without other hormonal activities.
Pharmacological Activities and Mechanisms
The pharmacological activities of 11alpha-Hydroxyprogesterone stem primarily from its ability to inhibit 11β-HSD and influence mineralocorticoid receptor activation. These mechanisms underlie its observed physiological effects and potential clinical applications.
Mineralocorticoid-Enhancing Effects
By inhibiting 11β-HSD, 11alpha-Hydroxyprogesterone prevents the inactivation of endogenous corticosteroids. This inhibition allows glucocorticoids such as corticosterone to access mineralocorticoid receptors that would normally be protected by 11β-HSD activity . In rat bioassays, 11alpha-Hydroxyprogesterone has been found to be highly active in conferring mineralocorticoid sodium-retaining activity on corticosterone in vivo .
Blood Pressure Modulation
The influence of 11alpha-Hydroxyprogesterone on blood pressure has been extensively studied in animal models. Research indicates that both 11alpha-Hydroxyprogesterone and its epimer 11beta-Hydroxyprogesterone can significantly elevate blood pressure in rats within 3 days of administration, with this effect persisting throughout a 14-day infusion period .
The hypertensive mechanism appears to be dependent on:
-
An intact adrenal gland, as adrenalectomy abolishes the hypertensive effects
-
Mineralocorticoid receptor activation, as co-administration with the mineralocorticoid receptor antagonist RU28318 significantly attenuates the blood pressure elevation
These findings suggest that 11alpha-Hydroxyprogesterone increases blood pressure by enhancing the activity of endogenous mineralocorticoids through inhibition of their metabolism.
Research Findings on Physiological Effects
Research on 11alpha-Hydroxyprogesterone has primarily focused on its effects on blood pressure regulation and sodium retention, with several key studies providing insights into its physiological impact.
Experimental Studies on Blood Pressure
In a comprehensive study reported in the journal Hypertension, researchers infused 11alpha-Hydroxyprogesterone into both intact and adrenalectomized Sprague-Dawley rats continuously for 14 days . The findings revealed several important aspects of its physiological effects:
-
Both 11alpha-Hydroxyprogesterone and 11beta-Hydroxyprogesterone caused significant elevation in blood pressure within 3 days of administration
-
The hypertensive effect persisted throughout the 14-day infusion period
-
In adrenalectomized rats, the hypertensive effects of 11alpha-Hydroxyprogesterone were abolished, indicating dependence on adrenal factors
-
When 11alpha-Hydroxyprogesterone was administered together with the mineralocorticoid receptor antagonist RU28318, the hypertensive effects were significantly attenuated
These results demonstrate that 11alpha-Hydroxyprogesterone has potent hypertensive properties that depend on intact adrenal function and, at least partially, on mineralocorticoid receptor activation .
Interaction with Corticosterone in Hypertensive Models
Additional experiments revealed that 11alpha-Hydroxyprogesterone significantly amplified the hypertensive effects of corticosterone in adrenalectomized spontaneously hypertensive rats but had no effects by itself in this experimental model . This suggests that 11alpha-Hydroxyprogesterone works synergistically with glucocorticoids to enhance their mineralocorticoid effects.
The pattern of hypertension observed with 11alpha-Hydroxyprogesterone administration resembles that seen with other 11β-HSD inhibitors like carbenoxolone: a 3- to 5-day onset of hypertension followed by a plateau at 7 to 10 days. This differs from the pattern observed with direct mineralocorticoid administration, which typically has an onset of 7 to 10 days and steadily increases over weeks .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume